
2,3',4-Trimethylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3’,4-Trimethylbiphenyl is an organic compound belonging to the biphenyl family, characterized by the presence of three methyl groups attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
2,3’,4-Trimethylbiphenyl can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nitration of 2,3,4-trimethylbiphenyl with nitrogen dioxide in benzene, resulting in various nitrated products .
Industrial Production Methods
Industrial production methods for 2,3’,4-Trimethylbiphenyl are not extensively documented. the Suzuki–Miyaura coupling reaction is a widely used industrial process for synthesizing biphenyl derivatives due to its efficiency and scalability .
化学反应分析
Types of Reactions
2,3’,4-Trimethylbiphenyl undergoes several types of chemical reactions, including:
Nitration: Reaction with nitrogen dioxide in benzene, producing nitrated biphenyls and nitratomethylbiphenyls.
Reduction: Reduction of nitro compounds to amines using phosphorus reagents.
Common Reagents and Conditions
Nitration: Nitrogen dioxide in benzene.
Reduction: Triethyl phosphite in cumene or t-butylbenzene.
Major Products
Nitration: Produces nitratomethylbiphenyls and ketones.
Reduction: Produces amino derivatives and phosphorimidates.
科学研究应用
2,3’,4-Trimethylbiphenyl is used as a research intermediate in various scientific studies. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3’,4-Trimethylbiphenyl involves its interaction with specific molecular targets and pathways. For example, in nitration reactions, the compound undergoes electrophilic aromatic substitution, where the nitro group replaces a hydrogen atom on the aromatic ring . In reduction reactions, the nitro group is reduced to an amine, altering the compound’s chemical properties .
相似化合物的比较
Similar Compounds
2,3,4-Trimethylphenol: Undergoes similar nitration reactions with nitrogen dioxide.
2,4,6-Trimethylbiphenyl: Undergoes reduction to produce amino derivatives and phosphorimidates.
Uniqueness
2,3’,4-Trimethylbiphenyl is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. This uniqueness makes it valuable for studying specific chemical processes and developing new materials .
属性
分子式 |
C15H16 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
2,4-dimethyl-1-(3-methylphenyl)benzene |
InChI |
InChI=1S/C15H16/c1-11-5-4-6-14(10-11)15-8-7-12(2)9-13(15)3/h4-10H,1-3H3 |
InChI 键 |
YEXVBRNCTPOJMO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


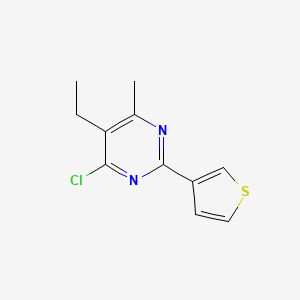
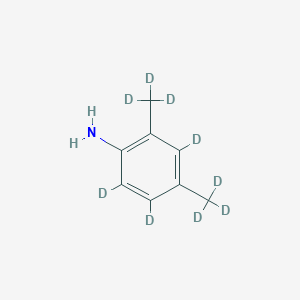
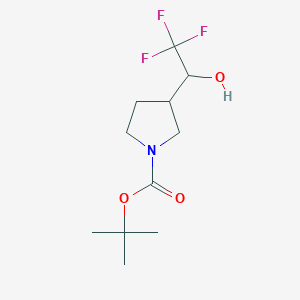
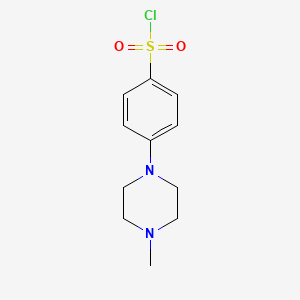

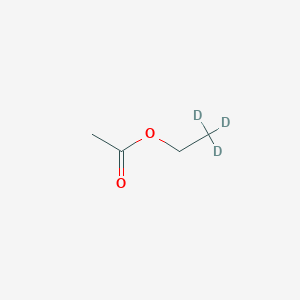

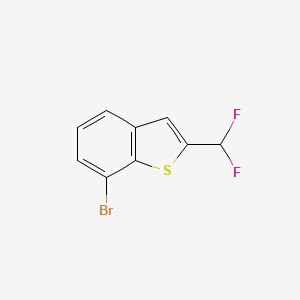
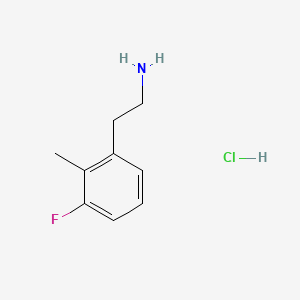
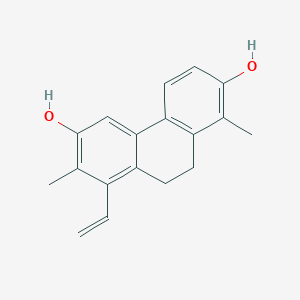
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
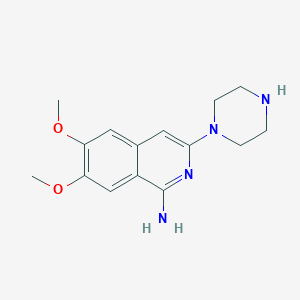
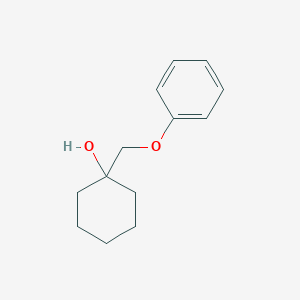
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)
